molecular formula C14H18N4O3 B14033343 3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine

3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine

Cat. No.: B14033343
M. Wt: 290.32 g/mol
InChI Key: FMCWBGFIGASZDT-UHFFFAOYSA-N
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Description

3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a 1,2,4-oxadiazole ring, and a pyridine ring substituted with an isopropoxy group. These structural elements contribute to its diverse chemical reactivity and potential utility in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-isopropoxypyridine derivative, which is then subjected to cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring. The final step involves the introduction of the morpholine ring through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. Industrial methods also emphasize the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromopyridin-2-yl)morpholine: Shares the morpholine and pyridine rings but lacks the oxadiazole ring.

    6-Isopropoxy-1H-indol-5-yl)oxy)pyridin-2-amine: Contains a pyridine ring with an isopropoxy group but differs in the other ring structures.

Uniqueness

3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

3-[5-(6-propan-2-yloxypyridin-2-yl)-1,2,4-oxadiazol-3-yl]morpholine

InChI

InChI=1S/C14H18N4O3/c1-9(2)20-12-5-3-4-10(16-12)14-17-13(18-21-14)11-8-19-7-6-15-11/h3-5,9,11,15H,6-8H2,1-2H3

InChI Key

FMCWBGFIGASZDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=N1)C2=NC(=NO2)C3COCCN3

Origin of Product

United States

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